

An In-Depth Technical Guide to ortho-Dimethylaminophenethylamine

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Compound of Interest

Compound Name: 2-(2-(Dimethylamino)ethyl)aniline

CAS No.: 3478-92-0

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of ortho-dimethylaminophenethylamine, a substituted phenethylamine compound. Due to the limited availability of specific data for the ortho-isomer in publicly accessible scientific literature, this document will also reference data for the closely related para-isomer (2-(p-dimethylaminophenyl)ethylamine) to provide a foundational understanding. It is crucial for researchers to validate all information experimentally for the specific isomer of interest.

Core Molecular Attributes

The fundamental characteristics of a molecule are its chemical formula and molecular weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Chemical Formula and Molecular Weight

While specific experimental data for ortho-dimethylaminophenethylamine is scarce, its chemical formula is deduced from its structure to be identical to its isomers. The molecular weight is a critical parameter for all quantitative work.

Based on its structure, the molecular formula of ortho-dimethylaminophenethylamine is C₁₀H₁₆N₂.

The calculated molecular weight is approximately 164.25 g/mol . This value is consistent with its structural isomer, 2-(p-dimethylaminophenyl)ethylamine[1][2].

Table 1: Core Molecular Data

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ N ₂	Deduced from structure
Molecular Weight	~164.25 g/mol	Calculated; consistent with para-isomer[1][2]
Synonyms	2-(2-Dimethylaminophenyl)ethylamine, o-DMPEA	-

Physicochemical Properties and Characterization

The physical and chemical properties of a compound dictate its behavior in various environments and are fundamental to its handling, purification, and formulation. Data for the specific ortho-isomer is not readily available; therefore, properties of related compounds are presented for illustrative purposes.

Note: The following data points are for related isomers and should be used as a general reference only. Experimental determination for the ortho-isomer is essential.

Table 2: Physicochemical Properties of a Related Isomer (para-isomer)

Property	Value	Source
Boiling Point	272.5±23.0 °C at 760 mmHg	[1]
Flash Point	106.8±17.7 °C	[1]
Density	1.0±0.1 g/cm ³	[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted phenethylamines often involves multi-step reaction sequences. Understanding the underlying mechanisms is key to optimizing reaction conditions and improving yields. While a specific, validated protocol for ortho-dimethylaminophenethylamine is not available in the cited literature, a general synthetic strategy can be proposed based on established organic chemistry principles.

A plausible synthetic route could involve the following conceptual steps:



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Caption: A conceptual synthetic workflow for ortho-dimethylaminophenethylamine.

Key Experimental Considerations

- **Reduction of the Nitro Group:** The final step, the reduction of the nitro group to an amine, is critical. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Sn/HCl). The choice of reagent can be influenced by the presence of other functional groups in the molecule.
- **Purification:** Purification of the final product is typically achieved through techniques such as distillation under reduced pressure or column chromatography. The purity should be verified using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for ortho-dimethylaminophenethylamine, a cautious approach must be taken, assuming it possesses hazards similar to other substituted phenethylamines and aromatic amines.

General Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This guide provides the foundational molecular information for ortho-dimethylaminophenethylamine, highlighting the current gaps in the readily available scientific literature. The molecular formula (C₁₀H₁₆N₂) and calculated molecular weight (~164.25 g/mol) serve as essential starting points for any research involving this compound.

It is imperative for the scientific community to conduct and publish detailed characterization, synthesis, and safety data for this specific isomer to ensure its safe and effective use in research and development.

References

- 2-(P-DIMETHYLAMINOPHENYL)ETHYLAMINE | CAS#:5636-52-2 | Chemsrvc. (2025-09-01). Available at: [\[Link\]](#)

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Sources

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- [2. 2-\(2-aminophenyl\)-N,N-dimethylacetamide | C10H14N2O | CID 12884235 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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